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Compound of Interest

Compound Name: tert-Butyltrifluoroborate

Cat. No.: B15227548

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
and synthetic methodology for potassium tert-butyltrifluoroborate. The information is curated
for researchers, scientists, and professionals in the field of drug development who utilize
organotrifluoroborates in their synthetic endeavors.

Spectroscopic Data

The following tables summarize the key spectroscopic data for potassium tert-
butyltrifluoroborate, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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. . Coupling
Chemical Shift Lo
Nucleus Solvent Multiplicity Constant (J)
(3) ppm
Hz
1H NMR DMSO-ds 0.85 S
B3C NMR DMSO-ds 27.8 S
29.5 (br)
1B NMR DMSO-ds 3.2 q 50.4
1F NMR DMSO-ds -137.5 q 50.4

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Assignment Intensity
2960-2860 C-H stretch Strong
1460 C-H bend Medium
1360 C-H bend Medium
1100-900 B-F stretch Strong
780 B-C stretch Medium

Mass Spectrometry (MS)

. L [M-K]- Observed [M-K]~ Calculated
Technique lonization Mode
(m/z) (m/z)
ESI Negative 125.07 125.07

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of
potassium tert-butyltrifluoroborate.

Synthesis of Potassium Tert-butyltrifluoroborate
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This protocol describes a common method for the preparation of potassium tert-
butyltrifluoroborate from tert-butyllithium and triisopropy! borate, followed by treatment with
potassium hydrogen fluoride.

Materials:

tert-butyllithium (1.7 M in pentane)
 Triisopropyl borate

e Anhydrous tetrahydrofuran (THF)

o Potassium hydrogen fluoride (KHF2)
 Diethyl ether

e Acetone

e Anhydrous magnesium sulfate (MgSOa)
e Argon or Nitrogen gas

Procedure:

o Aflame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a
thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with triisopropyl borate
(1.0 equivalent) dissolved in anhydrous THF.

e The solution is cooled to -78 °C in a dry ice/acetone bath.

o tert-butyllithium (1.0 equivalent) is added dropwise to the stirred solution via the dropping
funnel, maintaining the temperature below -70 °C.

 After the addition is complete, the reaction mixture is stirred at -78 °C for 2 hours.

o A saturated aqueous solution of potassium hydrogen fluoride (4.0 equivalents) is then added
slowly to the reaction mixture.
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o The mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
e The volatile solvents are removed under reduced pressure.

e The resulting solid residue is suspended in hot acetone and stirred for 30 minutes.

o The mixture is filtered to remove inorganic salts.

e The filtrate is concentrated under reduced pressure.

e The crude product is triturated with diethyl ether to afford a white solid.

e The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield
potassium tert-butyltrifluoroborate.

Spectroscopic Characterization

The following protocols outline the standard procedures for acquiring the NMR, IR, and MS
data presented in this guide.

NMR Spectroscopy:

Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz for
1H, 75 MHz for 13C, 96 MHz for 1B, and 282 MHz for 1°F is utilized.

o Sample Preparation: The sample is prepared by dissolving approximately 10-20 mg of
potassium tert-butyltrifluoroborate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-de).

e 1H NMR: Spectra are acquired using a standard pulse sequence. The chemical shifts are
referenced to the residual solvent peak of DMSO-ds at 2.50 ppm.

e 13C NMR: Spectra are acquired with proton decoupling. The chemical shifts are referenced to
the central peak of the DMSO-de multiplet at 39.52 ppm.

o 1B NMR: Spectra are acquired using a boron-free probe. The chemical shifts are referenced
externally to BFs-OEtz at 0.0 ppm.
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e 19F NMR: Spectra are acquired with proton decoupling. The chemical shifts are referenced
externally to CFCls at 0.0 ppm.

IR Spectroscopy:
¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

o Sample Preparation: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be
recorded using an Attenuated Total Reflectance (ATR) accessory.

» Data Acquisition: The spectrum is recorded over the range of 4000-400 cm~*. A background
spectrum of the KBr pellet or the empty ATR crystal is subtracted from the sample spectrum.

Mass Spectrometry:
 Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is employed.
o Sample Preparation: A dilute solution of the sample is prepared in methanol.

» Data Acquisition: The sample solution is infused into the ESI source in negative ion mode.
The mass-to-charge ratio (m/z) of the resulting ions is recorded. High-resolution mass
spectrometry (HRMS) can be used for accurate mass determination.[1]

Visualizations

The following diagrams illustrate the synthetic workflow and the structural relationships of the
key components involved in the preparation of potassium tert-butyltrifluoroborate.
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Caption: Synthetic workflow for potassium tert-butyltrifluoroborate.
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Caption: Logical relationship of reactants to product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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